molecular formula C26H18N5NaO3S B13756148 Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt CAS No. 50814-28-3

Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt

Cat. No.: B13756148
CAS No.: 50814-28-3
M. Wt: 503.5 g/mol
InChI Key: MYQSVLROTCOCBD-UHFFFAOYSA-M
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Description

This compound is a bis-azo dye characterized by two azo (-N=N-) groups linking a benzenesulfonic acid backbone to a 2-phenylindole moiety. As a monosodium salt, the sulfonic acid group (-SO₃H) is deprotonated to enhance water solubility, a common feature in acid dyes for textile and biological staining applications .

Properties

CAS No.

50814-28-3

Molecular Formula

C26H18N5NaO3S

Molecular Weight

503.5 g/mol

IUPAC Name

sodium;4-[[4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C26H19N5O3S.Na/c32-35(33,34)22-16-14-21(15-17-22)29-28-19-10-12-20(13-11-19)30-31-26-23-8-4-5-9-24(23)27-25(26)18-6-2-1-3-7-18;/h1-17,27H,(H,32,33,34);/q;+1/p-1

InChI Key

MYQSVLROTCOCBD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt typically involves a multi-step process. The initial step often includes the formation of the indole ring, followed by the introduction of azo groups through diazotization and coupling reactions. The final step involves sulfonation to introduce the benzenesulfonic acid moiety. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzenesulfonic acid compounds .

Scientific Research Applications

Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The azo groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The indole ring structure allows for binding to various protein targets, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Compound Name (CAS RN) Molecular Formula Key Substituents Molecular Weight Key Applications
Target Compound C₂₄H₁₆N₅NaO₃S* 2-phenylindole, bis-azo, sulfonate ~501.5† Potential dye/sensor
Methyl Orange (547-58-0) C₁₄H₁₄N₃NaO₃S Dimethylaniline, mono-azo, sulfonate 327.33 pH indicator, staining
Acid Yellow 29 (6359-91-7) C₂₂H₁₇ClN₅NaO₆S₂ Chlorine, pyrazole, phenylamino sulfonyl ~620.0† Textile dye
Metanil Yellow (587-98-4) C₁₈H₁₄N₃NaO₃S Phenylamino, mono-azo, sulfonate ~375.4† Food/paper dye
Acid Orange 67 (633-96-5) C₁₆H₁₁N₂NaO₄S Naphthol, mono-azo, sulfonate ~350.3† Textile dye

*Estimated based on structural similarity; †Calculated from molecular formula.

Optical and Solubility Properties

  • Absorption Maxima (λₘₐₓ):
    • Methyl Orange: 507 nm (pH-dependent) .
    • Acid Orange 67: ~485 nm (naphthol chromophore) .
    • Target Compound: Expected λₘₐₓ >500 nm due to extended conjugation from bis-azo and indole groups.
  • Solubility: Methyl Orange: Slightly soluble in cold water, more in hot water . Acid Yellow 29: Enhanced solubility from sulfonate and pyrazole groups . Target Compound: Likely moderate water solubility due to monosodium sulfonate.

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